

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using RK-9123016

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Compound of Interest

Compound Name: RK-9123016

Cat. No.: B1679407

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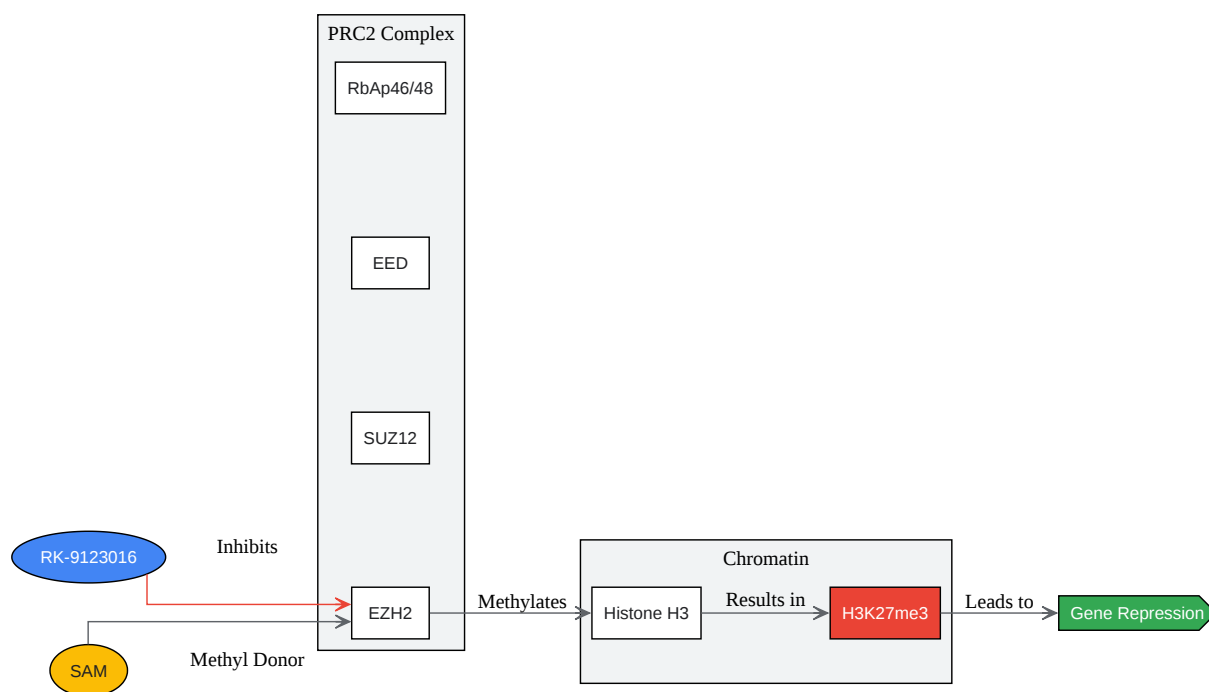
For Researchers, Scientists, and Drug Development Professionals

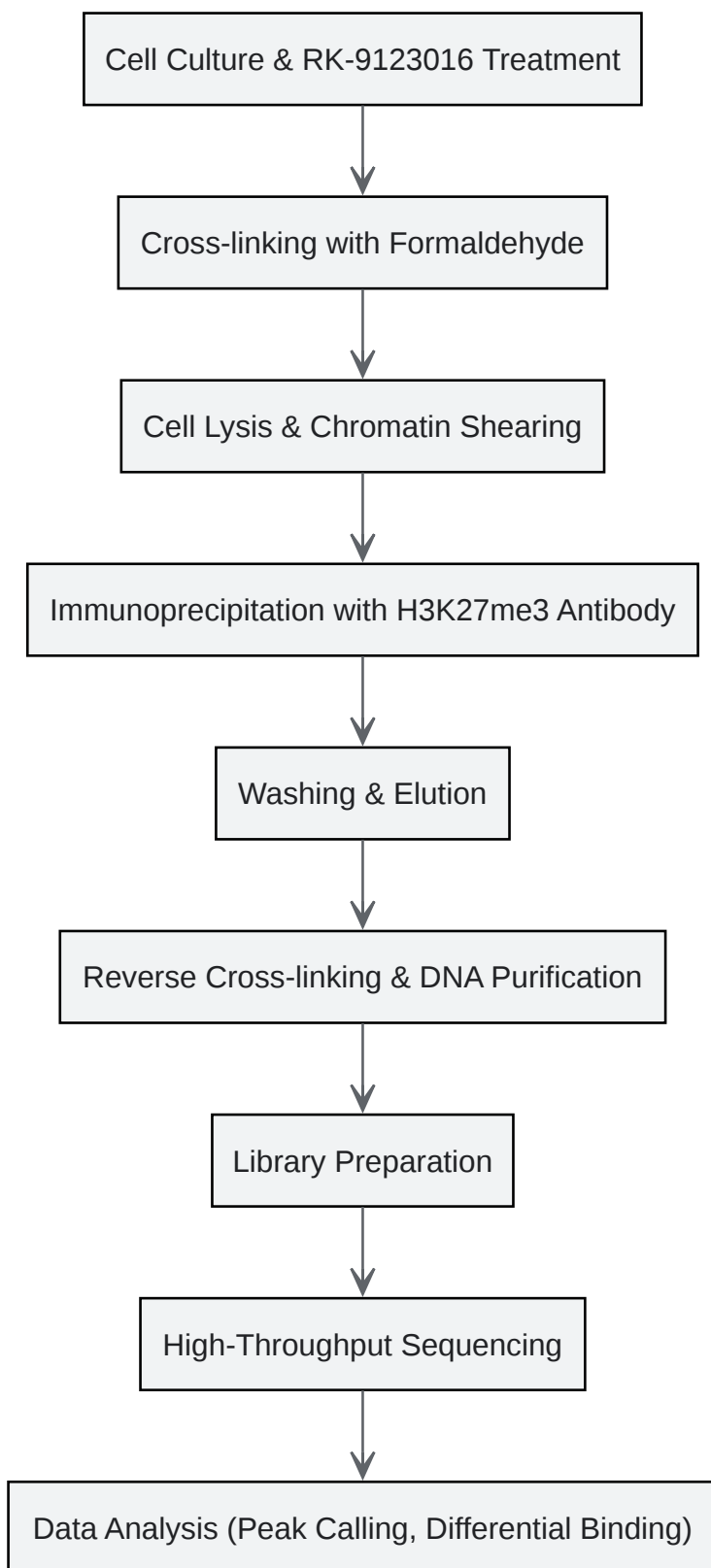
Introduction

RK-9123016 is a potent and selective small molecule inhibitor of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). EZH2 is a histone methyltransferase responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression.^{[1][2]} Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.

These application notes provide a detailed protocol for utilizing Chromatin Immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) to investigate the genome-wide effects of **RK-9123016** on H3K27me3 marks. The provided protocols are intended to guide researchers in assessing the efficacy and mechanism of action of **RK-9123016** in relevant cellular models.

Signaling Pathway of EZH2 Inhibition by RK-9123016





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References

- 1. ChIP-seq analysis reveals distinct H3K27me3 profiles that correlate with transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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